6-Bromo-7-methoxyquinoxalin-2(1H)-one
CAS No.: 216752-63-5
Cat. No.: VC15936109
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 216752-63-5 |
|---|---|
| Molecular Formula | C9H7BrN2O2 |
| Molecular Weight | 255.07 g/mol |
| IUPAC Name | 6-bromo-7-methoxy-1H-quinoxalin-2-one |
| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-8-3-7-6(2-5(8)10)11-4-9(13)12-7/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | NVAJNMBPUCLEHN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)NC(=O)C=N2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6-Bromo-7-methoxyquinoxalin-2(1H)-one features a bicyclic quinoxaline scaffold with a ketone group at the 2nd position. The bromine atom at C6 and methoxy group at C7 introduce steric and electronic effects that influence its reactivity. The molecular formula is , with a molecular weight of 271.07 g/mol. The planar structure of the quinoxaline ring facilitates π-π interactions, which are critical for binding biological targets .
Spectroscopic Properties
Infrared (IR) spectroscopy of related quinoxaline derivatives reveals characteristic absorption bands. For instance, C=N stretching vibrations typically appear near 1,600 cm, while aromatic C-H stretches are observed around 3,000 cm . Nuclear magnetic resonance (NMR) data for analogous compounds, such as 7-bromo-1-methylquinoxalin-2(1H)-one, show distinct proton environments: aromatic protons resonate between δ 7.0–8.5 ppm, and methoxy groups appear as singlets near δ 3.6–4.0 ppm .
Table 1: Physicochemical Properties of 6-Bromo-7-methoxyquinoxalin-2(1H)-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.07 g/mol |
| LogP (Predicted) | 1.8–2.5 |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The synthesis of 6-bromo-7-methoxyquinoxalin-2(1H)-one typically involves cyclization and functionalization steps. A common approach begins with the condensation of o-phenylenediamine derivatives with α-bromo ketones. For example, 3-methoxyquinoxalin-5-ol can be brominated using phosphorus tribromide (PBr) in dimethylformamide (DMF) to introduce the bromine substituent . Subsequent oxidation or rearrangement steps yield the final product.
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Bromination with PBr | PBr, DMF | 60–75 | |
| Photoredox Catalysis | Ru(bpy), Light | 50–65 |
Biological Activities and Mechanisms
Anticancer Properties
Structural analogs of 6-bromo-7-methoxyquinoxalin-2(1H)-one have shown inhibitory effects on kinase enzymes involved in cancer progression. For example, halogenated quinoxalines suppress Pim-1 kinase activity with IC values below 1 µM . Molecular docking studies suggest that the bromine atom forms hydrophobic interactions with kinase active sites, while the ketone group stabilizes hydrogen bonding networks.
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows for facile derivatization. Introducing electron-withdrawing groups at C6 or C7 enhances metabolic stability, as demonstrated by improved pharmacokinetic profiles in rodent models . For instance, tert-butyl carbamate derivatives exhibit prolonged half-lives (>6 hours) due to reduced cytochrome P450 metabolism .
Material Science Applications
Quinoxaline derivatives are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The bromine atom in 6-bromo-7-methoxyquinoxalin-2(1H)-one facilitates cross-coupling reactions, enabling the synthesis of conjugated polymers with tunable bandgaps .
Comparative Analysis with Related Compounds
Positional Isomers
Compared to 8-bromo-2-methoxyquinoxaline, the 6-bromo-7-methoxy isomer exhibits higher solubility in polar aprotic solvents (e.g., DMF) due to altered dipole moments. This property enhances its suitability for solution-phase reactions .
Halogenated Derivatives
Bromine substitution at C6 increases steric hindrance compared to chlorine analogs, reducing off-target interactions in biological systems. For example, 6-bromo derivatives show 3-fold higher selectivity for Pim-1 kinase over related isoforms .
Future Research Directions
Targeted Drug Delivery
Exploring nanoparticle-based delivery systems could address the compound’s limited aqueous solubility. Liposomal encapsulation has increased bioavailability of similar quinoxalines by 40% in preclinical trials .
Green Chemistry Approaches
Developing solvent-free syntheses or biocatalytic methods would align with sustainable chemistry goals. Immobilized enzymes have successfully catalyzed quinoxaline cyclizations with 90% atom economy .
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